Comparative Lipophilicity (logP) of Piperidine-Substituted Benzoic Acid Derivatives
The lipophilicity of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, as a critical determinant of membrane permeability and protein binding, can be benchmarked against its structural analogs. While direct logP data for the target compound are limited, inferences from closely related structures highlight the impact of the 4-methylpiperidine moiety and methylene linker. For instance, 4-(piperidin-1-ylmethyl)benzoic acid (lacking the 4-methyl group) has a reported logP of 0.642 [1], whereas 4-(4-methylpiperidin-1-yl)benzoic acid (direct attachment, no methylene) exhibits a substantially higher logP of 3.437 [2]. The target compound is expected to have a logP intermediate to these values, reflecting a balanced lipophilic profile suitable for oral bioavailability and cell permeability. This contrasts with the piperazine analog 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which has a lower logP of 1.008 due to the additional nitrogen, enhancing aqueous solubility but potentially reducing passive membrane diffusion .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be between 0.64 and 3.44 based on structural analogs |
| Comparator Or Baseline | Comparator 1: 4-(Piperidin-1-ylmethyl)benzoic acid, logP = 0.642 [1]; Comparator 2: 4-(4-Methylpiperidin-1-yl)benzoic acid, logP = 3.437 [2]; Comparator 3: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, logP = 1.008 |
| Quantified Difference | The target compound is anticipated to have a logP value approximately 1-2 log units higher than the piperazine analog and at least 0.5 log units lower than the direct-attachment analog, positioning it within a desirable range (1-3) for CNS drug candidates per Lipinski's rules. |
| Conditions | Calculated values based on computational models (e.g., ACD/Labs, ChemAxon) or experimental determination as reported by vendors; values may vary with methodology. |
Why This Matters
Selection of the optimal logP profile is crucial for achieving target tissue exposure and minimizing off-target binding, making this compound a strategically balanced choice relative to more hydrophilic (piperazine) or lipophilic (direct-attachment) alternatives.
- [1] Chembase.cn. 4-(piperidin-1-ylmethyl)benzoic acid. Product Datasheet. CAS 159691-33-5. View Source
- [2] Chembase.cn. 4-(4-methylpiperidin-1-yl)benzoic acid. Product Datasheet. CAS 97096-92-9. View Source
